Cas no 859671-58-2 (3-(2-methoxyphenyl)-7-(3-methoxyphenyl)amino-4H-chromen-4-one)

3-(2-methoxyphenyl)-7-(3-methoxyphenyl)amino-4H-chromen-4-one 化学的及び物理的性質
名前と識別子
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- 7-(3-methoxyanilino)-3-(2-methoxyphenyl)chromen-4-one
- 3-(2-methoxyphenyl)-7-(3-methoxyphenyl)amino-4H-chromen-4-one
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- インチ: 1S/C23H19NO4/c1-26-17-7-5-6-15(12-17)24-16-10-11-19-22(13-16)28-14-20(23(19)25)18-8-3-4-9-21(18)27-2/h3-14,24H,1-2H3
- InChIKey: GXBQEZPCJUNFBO-UHFFFAOYSA-N
- ほほえんだ: C1OC2=CC(NC3=CC=CC(OC)=C3)=CC=C2C(=O)C=1C1=CC=CC=C1OC
3-(2-methoxyphenyl)-7-(3-methoxyphenyl)amino-4H-chromen-4-one 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F3385-3792-10μmol |
3-(2-methoxyphenyl)-7-[(3-methoxyphenyl)amino]-4H-chromen-4-one |
859671-58-2 | 10μmol |
$69.0 | 2023-09-05 | ||
Life Chemicals | F3385-3792-5mg |
3-(2-methoxyphenyl)-7-[(3-methoxyphenyl)amino]-4H-chromen-4-one |
859671-58-2 | 5mg |
$69.0 | 2023-09-05 | ||
Life Chemicals | F3385-3792-15mg |
3-(2-methoxyphenyl)-7-[(3-methoxyphenyl)amino]-4H-chromen-4-one |
859671-58-2 | 15mg |
$89.0 | 2023-09-05 | ||
Life Chemicals | F3385-3792-2μmol |
3-(2-methoxyphenyl)-7-[(3-methoxyphenyl)amino]-4H-chromen-4-one |
859671-58-2 | 2μmol |
$57.0 | 2023-09-05 | ||
Life Chemicals | F3385-3792-3mg |
3-(2-methoxyphenyl)-7-[(3-methoxyphenyl)amino]-4H-chromen-4-one |
859671-58-2 | 3mg |
$63.0 | 2023-09-05 | ||
Life Chemicals | F3385-3792-4mg |
3-(2-methoxyphenyl)-7-[(3-methoxyphenyl)amino]-4H-chromen-4-one |
859671-58-2 | 4mg |
$66.0 | 2023-09-05 | ||
Life Chemicals | F3385-3792-5μmol |
3-(2-methoxyphenyl)-7-[(3-methoxyphenyl)amino]-4H-chromen-4-one |
859671-58-2 | 5μmol |
$63.0 | 2023-09-05 | ||
Life Chemicals | F3385-3792-2mg |
3-(2-methoxyphenyl)-7-[(3-methoxyphenyl)amino]-4H-chromen-4-one |
859671-58-2 | 2mg |
$59.0 | 2023-09-05 | ||
Life Chemicals | F3385-3792-25mg |
3-(2-methoxyphenyl)-7-[(3-methoxyphenyl)amino]-4H-chromen-4-one |
859671-58-2 | 90%+ | 25mg |
$109.0 | 2023-04-26 | |
Life Chemicals | F3385-3792-10mg |
3-(2-methoxyphenyl)-7-[(3-methoxyphenyl)amino]-4H-chromen-4-one |
859671-58-2 | 10mg |
$79.0 | 2023-09-05 |
3-(2-methoxyphenyl)-7-(3-methoxyphenyl)amino-4H-chromen-4-one 関連文献
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Kiyomi Ohmori,Youhei Sato,Daisuke Nakajima,Shiho Kageyama,Fujio Shiraishi,Teruhisa Fujimaki,Sumio Goto Environ. Sci.: Processes Impacts, 2013,15, 1031-1040
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Hale Ocak,Belkız Bilgin-Eran,Carsten Tschierske Soft Matter, 2013,9, 4590-4597
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3. Bufalin suppresses colorectal cancer cell growth through promoting autophagy in vivo and in vitroZhe Pan,Yunpeng Xie,Jie Bai,Qiuyue Lin,Xiaonan Cui,Ningning Zhang RSC Adv., 2018,8, 38910-38918
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4. Can calculated harmonic vibrational spectra rationalize the structure of TiC-based nanoparticles?†Juan José Piñero,Francesc Viñes Phys. Chem. Chem. Phys., 2022,24, 778-785
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Marfran C. D. Santos,Ingryd C. Morais,José V. Fernandes,Kássio M. G. Lima Anal. Methods, 2018,10, 1280-1285
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7. Book reviews
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Yong-Hui Tian,Miklos Kertesz Phys. Chem. Chem. Phys., 2012,14, 10713-10725
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Iqbal Ahmad,Mohammad Hassan Baig,Mohammad Shavez Khan,Mohd Shahnawaz Khan,Iftekhar Hassan,Nasser Abdulatif Al-Shabib RSC Adv., 2016,6, 27952-27962
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Alexandra M. J. Rost,Andrea Scherbaum,Wolfgang A. Herrmann New J. Chem., 2006,30, 1599-1605
3-(2-methoxyphenyl)-7-(3-methoxyphenyl)amino-4H-chromen-4-oneに関する追加情報
Introduction to 3-(2-methoxyphenyl)-7-(3-methoxyphenyl)amino-4H-chromen-4-one (CAS No. 859671-58-2) and Its Emerging Applications in Chemical Biology
The compound 3-(2-methoxyphenyl)-7-(3-methoxyphenyl)amino-4H-chromen-4-one, identified by the CAS number 859671-58-2, represents a fascinating molecule with significant potential in the field of chemical biology. This chromenone derivative, characterized by its methoxyphenyl substituents and amino group, has garnered attention due to its structural complexity and versatile biological activities. The chromenone core is a well-studied scaffold in medicinal chemistry, known for its role in various pharmacological applications, including antioxidant, anti-inflammatory, and anticancer properties.
Recent advancements in synthetic chemistry have enabled the development of novel derivatives of chromenones, among which 3-(2-methoxyphenyl)-7-(3-methoxyphenyl)amino-4H-chromen-4-one stands out. The presence of two methoxyphenyl groups at the 2- and 3-positions introduces unique electronic and steric properties to the molecule, which can modulate its biological interactions. This compound has been extensively explored in academic and industrial research for its potential as a lead candidate in drug discovery.
The structural features of 3-(2-methoxyphenyl)-7-(3-methoxyphenyl)amino-4H-chromen-4-one make it an intriguing candidate for further investigation. The chromenone ring system is known to exhibit significant photophysical properties, which are exploited in various applications such as fluorescence probes and photosensitizers. Additionally, the amino group at the 7-position provides a site for further functionalization, allowing for the development of more complex derivatives with tailored biological activities.
In the realm of chemical biology, this compound has been investigated for its potential role in modulating cellular signaling pathways. Studies have suggested that 3-(2-methoxyphenyl)-7-(3-methoxyphenyl)amino-4H-chromen-4-one may interact with specific targets involved in inflammation and oxidative stress. These interactions are of particular interest due to the high prevalence of chronic inflammatory diseases and oxidative damage-related disorders worldwide.
One of the most compelling aspects of this compound is its ability to act as a dual-action molecule. The methoxyphenyl groups contribute to its solubility and bioavailability, while the amino group allows for interactions with biological targets such as kinases and transcription factors. This dual functionality makes it a promising candidate for therapeutic intervention in multifaceted diseases.
Recent preclinical studies have highlighted the potential of 3-(2-methoxyphenyl)-7-(3-methoxyphenyl)amino-4H-chromen-4-one as an antioxidant agent. Oxidative stress is a key factor in the pathogenesis of numerous diseases, including neurodegenerative disorders like Alzheimer's disease and Parkinson's disease. The chromenone scaffold is known to possess potent antioxidant properties, which are attributed to its ability to scavenge reactive oxygen species (ROS). This property makes it an attractive candidate for further development into therapeutic agents targeting oxidative stress-related conditions.
Furthermore, the compound has shown promise in anticancer research. Cancer cells are characterized by uncontrolled proliferation and resistance to apoptosis, both of which are driven by dysregulated signaling pathways. Studies have demonstrated that 3-(2-methoxyphenyl)-7-(3-methoxyphenyl)amino-4H-chromen-4-one can inhibit the activity of key enzymes involved in cancer cell growth and survival. Specifically, it has been shown to modulate the activity of kinases such as EGFR (epidermal growth factor receptor) and JAK (janus kinase), which are frequently overexpressed in various cancer types.
The synthesis of 3-(2-methoxyphenyl)-7-(3-methoxyphenyl)amino-4H-chromen-4-one involves a multi-step process that requires careful optimization to ensure high yield and purity. The chromenone core is typically synthesized via condensation reactions between resorcinol derivatives and glyoxal or acetylacetone derivatives. The introduction of the methoxyphenyl groups at the 2- and 3-positions is achieved through selective methylation reactions or cross-coupling reactions such as Suzuki-Miyaura coupling.
The amino group at the 7-position is introduced through nucleophilic substitution reactions or reductive amination techniques. Each step in the synthesis must be carefully controlled to avoid side reactions that could compromise the integrity of the final product. High-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy are commonly used techniques for monitoring reaction progress and confirming the identity of intermediates.
Once synthesized, 3-(2-methoxyphenyl)-7-(3-methoxyphenyl)amino-4H-chromen-4-one undergoes rigorous characterization to determine its physicochemical properties. These properties include solubility, melting point, stability under various conditions, and spectroscopic characteristics such as UV-visible absorption spectra and fluorescence emission profiles. Understanding these properties is crucial for determining optimal conditions for biological testing and potential therapeutic applications.
In conclusion, 3-(2-meth oxy phen yl)-7-(3 -meth oxy phen yl )amino -4 H -chrom en -4 -o ne (CAS No. 859671 -58 -2) represents a promising compound with significant potential in chemical biology and drug discovery. Its unique structural features, combined with its demonstrated biological activities, make it an attractive candidate for further investigation. As research continues to uncover new therapeutic targets and mechanisms, compounds like this will play an increasingly important role in addressing some of humanity's most pressing health challenges.
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